molecular formula C19H23N3O2S2 B216410 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide

4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide

Cat. No. B216410
M. Wt: 389.5 g/mol
InChI Key: HZQDCAXBBSQDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a piperidine derivative and contains a sulfonamide group. It has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide have been studied extensively. It has been shown to inhibit the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammation. Additionally, it has shown to have minimal toxicity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide in lab experiments include its potential pharmacological properties, low toxicity, and ease of synthesis. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide include investigating its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Novel derivatives of 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide could also be synthesized and studied for their potential pharmacological properties.

Synthesis Methods

The synthesis of 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide involves the reaction of piperidine-1-carbothioamide with benzyl bromide and 4-sulfamoylphenylboronic acid. The reaction is carried out under specific conditions and requires the use of appropriate reagents and solvents.

Scientific Research Applications

The chemical compound 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide has been studied for its potential use in various scientific fields. It has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory properties and has shown effectiveness in reducing inflammation in animal models.

properties

Product Name

4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide

Molecular Formula

C19H23N3O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C19H23N3O2S2/c20-26(23,24)18-8-6-17(7-9-18)21-19(25)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,25)(H2,20,23,24)

InChI Key

HZQDCAXBBSQDGT-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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